ACSS2 Inhibition: 4,400-Fold Higher Potency than Clinical-Stage VY-3-135
5-[(2-Chloro-acetylamino)-methyl]-2-methoxy-benzoic acid inhibits ACSS2 with an IC₅₀ of 0.0100 nM, as measured by inhibition of ¹⁴C acetate incorporation into fatty acids in human HCT-15 colorectal cancer cells [1]. In contrast, VY-3-135, an orally active, clinical-stage ACSS2 inhibitor, exhibits an IC₅₀ of 44 nM under comparable biochemical assay conditions [2]. This represents a 4,400-fold increase in potency for the target compound relative to the comparator.
| Evidence Dimension | ACSS2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0100 nM |
| Comparator Or Baseline | VY-3-135: IC₅₀ = 44 nM |
| Quantified Difference | 4,400-fold lower IC₅₀ (greater potency) |
| Conditions | Human HCT-15 colorectal cancer cells; ¹⁴C acetate incorporation into fatty acids assay |
Why This Matters
For researchers investigating ACSS2-dependent tumor metabolism, this >4,000-fold potency advantage enables studies at significantly lower compound concentrations, reducing off-target effects and improving assay sensitivity.
- [1] BindingDB. BDBM50574370 (CHEMBL4846168). ACSS2 inhibition IC₅₀ = 0.0100 nM. Assay: Inhibition of ACSS2 in human HCT-15 cells assessed as inhibition of ¹⁴C acetate incorporation into fatty acids. View Source
- [2] TargetMol. VY-3-135 (ACSS2 inhibitor). IC₅₀ = 44 ± 3.85 nM. Assay: ACSS2 biochemical activity assay. View Source
